molecular formula C10H11F2N B3251483 (3R,4R)-3,4-Difluoro-1-phenylpyrrolidine CAS No. 209625-77-4

(3R,4R)-3,4-Difluoro-1-phenylpyrrolidine

Cat. No. B3251483
CAS RN: 209625-77-4
M. Wt: 183.2 g/mol
InChI Key: IUULWKLJIFKRQM-NXEZZACHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,4R)-3,4-Difluoro-1-phenylpyrrolidine is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in pharmaceutical research. This compound belongs to the class of pyrrolidine derivatives, which have been shown to exhibit various biological activities.

Mechanism of Action

The mechanism of action of (3R,4R)-3,4-Difluoro-1-phenylpyrrolidine is not yet fully understood. However, it has been proposed that the compound may act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. Additionally, (3R,4R)-3,4-Difluoro-1-phenylpyrrolidine may induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that (3R,4R)-3,4-Difluoro-1-phenylpyrrolidine can significantly inhibit the growth of cancer cells in vitro. The compound has also been found to exhibit low toxicity in normal cells. Furthermore, (3R,4R)-3,4-Difluoro-1-phenylpyrrolidine has been shown to possess good pharmacokinetic properties, including high oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

One advantage of using (3R,4R)-3,4-Difluoro-1-phenylpyrrolidine in lab experiments is its high purity and yield. Additionally, the compound has been shown to exhibit potent activity against cancer cells, making it a promising candidate for further research. However, one limitation is that the mechanism of action of the compound is not yet fully understood, which may hinder its development as a therapeutic agent.

Future Directions

There are several potential future directions for research on (3R,4R)-3,4-Difluoro-1-phenylpyrrolidine. One area of interest is the investigation of the compound's mechanism of action, which could provide insight into its potential therapeutic applications. Additionally, further studies could be conducted to evaluate the compound's efficacy in animal models of cancer and to assess its safety and toxicity profiles. Furthermore, (3R,4R)-3,4-Difluoro-1-phenylpyrrolidine could be investigated for its potential use as a chiral building block in the synthesis of other biologically active compounds.

Scientific Research Applications

(3R,4R)-3,4-Difluoro-1-phenylpyrrolidine has been shown to exhibit potent activity against various cancer cell lines, including breast, lung, and prostate cancer. It has also been found to possess antifungal and antibacterial properties. Furthermore, this compound has been investigated for its potential use as a chiral building block in the synthesis of other biologically active compounds.

properties

IUPAC Name

(3R,4R)-3,4-difluoro-1-phenylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2N/c11-9-6-13(7-10(9)12)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2/t9-,10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUULWKLJIFKRQM-NXEZZACHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1C2=CC=CC=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CN1C2=CC=CC=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,4R)-3,4-Difluoro-1-phenylpyrrolidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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